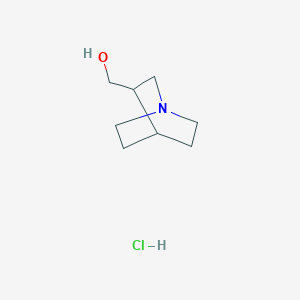

3-Hydroxymethylquinuclidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-azabicyclo[2.2.2]octan-3-ylmethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO/c10-6-8-5-9-3-1-7(8)2-4-9/h7-8,10H,1-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUAWHSHTXVVCLZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCC1C(C2)CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00902772 | |

| Record name | NoName_3326 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00902772 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5176-22-7 | |

| Record name | {1-azabicyclo[2.2.2]octan-3-yl}methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Enantioselective Synthesis of (R)-3-Hydroxymethylquinuclidine

Foreword: The Strategic Importance of (R)-3-Hydroxymethylquinuclidine

(R)-3-Hydroxymethylquinuclidine, or (R)-(quinuclidin-3-yl)methanol, is a chiral building block of significant value in the pharmaceutical industry. Its rigid bicyclic structure and defined stereochemistry at the C3 position are integral to the efficacy of specific therapeutic agents. A prime example of its application is in the synthesis of the (R)-enantiomer of Mequitazine, a second-generation H1 antihistamine and anticholinergic drug.[1] The precise three-dimensional arrangement of the hydroxymethyl group is critical for the molecule's interaction with its biological target, making enantioselective synthesis not merely an academic challenge, but a commercial and therapeutic necessity.

This guide provides a detailed exploration of a robust and field-proven strategy for synthesizing this key intermediate: a chiral pool approach originating from naturally abundant Cinchona alkaloids. We will dissect the causality behind the experimental choices, present a self-validating and detailed protocol, and contextualize this pathway within the broader landscape of asymmetric synthesis.

Part 1: The Chiral Pool Strategy: A Biomimetic Blueprint

The principle of chiral pool synthesis is to leverage the stereochemical information locked within abundant, naturally occurring molecules to build complex chiral targets. This strategy is often the most direct and economically viable route, bypassing the need for developing a de novo asymmetric induction step. For (R)-3-Hydroxymethylquinuclidine, Cinchona alkaloids such as quinine and cinchonine represent ideal starting points. They are inexpensive, readily available, and possess the core quinuclidine skeleton with the correct absolute stereochemistry that can be predictably transferred to the final product.

The overall synthetic strategy is a three-stage process that transforms the vinyl group of the parent alkaloid into the required hydroxymethyl functionality.

Caption: High-level workflow for the chiral pool synthesis.

Part 2: The Core Synthesis Protocol: From Alkaloid to Target Molecule

The cornerstone of this synthesis is a two-step oxidative cleavage and reduction sequence performed on (R)-3-Vinylquinuclidine, which is itself derived from a Cinchona alkaloid.[1]

Key Transformation 1: Ozonolysis of (R)-3-Vinylquinuclidine

Causality and Experimental Choice: Ozonolysis is a powerful and highly specific reaction for the oxidative cleavage of carbon-carbon double bonds to produce carbonyl compounds. Its selection here is deliberate: it cleanly converts the terminal vinyl group into an aldehyde with no risk of over-oxidation to a carboxylic acid when performed under reductive work-up conditions (which are implicitly coupled with the subsequent reduction step).

A critical consideration in this step is the presence of the tertiary amine within the quinuclidine core. This basic nitrogen is susceptible to oxidation by ozone. To circumvent this, the reaction is performed on an acid addition salt of the substrate, such as the trifluoroacetic acid salt.[1] Protonation of the nitrogen protects it from unwanted side reactions, thereby ensuring the chemoselectivity of the ozonolysis process.

Caption: Ozonolysis of the vinyl precursor to the aldehyde.

Key Transformation 2: Reduction to the Primary Alcohol

Causality and Experimental Choice: The intermediate aldehyde must be reduced to the target primary alcohol. Sodium borohydride (NaBH₄) is the reagent of choice for this transformation.[1] It is a mild and selective reducing agent, highly effective for converting aldehydes and ketones to alcohols. Its mild nature ensures that other potentially reducible functional groups that might be present on a more complex substrate would remain untouched. Furthermore, it is operationally simple to use and quench, making it ideal for large-scale production.

Integrated Experimental Protocol

The following protocol integrates the ozonolysis and reduction steps into a cohesive workflow. This system is self-validating; successful formation of the product confirms the efficacy of both the protective N-protonation strategy and the selective redox reactions.

Materials:

-

(R)-3-Vinylquinuclidine trifluoroacetate salt

-

Methanol (anhydrous)

-

Sodium borohydride (NaBH₄)

-

Ozone generator

-

Dry ice/acetone bath

-

Standard glassware for inert atmosphere reactions

-

Sodium bicarbonate (aqueous solution)

-

Dichloromethane or Chloroform for extraction

-

Anhydrous sodium sulfate or magnesium sulfate

Step-by-Step Methodology:

-

Reaction Setup: In a three-neck round-bottom flask equipped with a gas dispersion tube and a temperature probe, dissolve the (R)-3-Vinylquinuclidine acid addition salt in anhydrous methanol.

-

Ozonolysis: Cool the solution to -78 °C using a dry ice/acetone bath. Begin bubbling ozone gas through the solution. Monitor the reaction by thin-layer chromatography (TLC) until all the starting material is consumed. The solution may turn a blueish color, indicating an excess of ozone.

-

Ozone Quench: Once the reaction is complete, purge the solution with dry nitrogen or argon gas to remove all residual ozone. This is a critical safety step.

-

Reduction: While maintaining the cold temperature, slowly and carefully add sodium borohydride (NaBH₄) to the reaction mixture in small portions. An exothermic reaction will occur.

-

Reaction Completion & Quench: Allow the mixture to stir for several hours, gradually warming to room temperature. Monitor the reduction of the intermediate aldehyde by TLC. Once complete, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate to destroy excess NaBH₄.

-

Work-up and Isolation: Concentrate the reaction mixture under reduced pressure to remove the methanol. Add water to the residue and perform an extraction with an organic solvent like dichloromethane or chloroform (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield the crude (R)-3-Hydroxymethylquinuclidine. Further purification can be achieved by recrystallization or column chromatography.

Part 3: Alternative & Future Synthetic Strategies

While the chiral pool approach is highly effective, the principles of modern asymmetric catalysis suggest alternative, albeit less documented, pathways for consideration in future research and development.

| Synthetic Strategy | Principle | Potential Advantages | Key Challenges |

| Asymmetric Hydroformylation | Catalytic addition of H₂ and CO across the double bond of 3-methylenequinuclidine using a chiral catalyst (e.g., Rhodium-based) to form the chiral aldehyde intermediate directly. | Atom-economical; direct installation of the C1 unit and the stereocenter in a single step. | Control of regioselectivity and enantioselectivity; synthesis of the 3-methylenequinuclidine precursor. |

| Reduction of a Carboxylic Acid Derivative | Synthesis of (R)-quinuclidine-3-carboxylic acid via an established asymmetric method, followed by reduction (e.g., with LiAlH₄ or borane) to the alcohol. | Leverages well-established methods for asymmetric acid synthesis. | Can be a longer synthetic route; requires powerful reducing agents for the final step. |

| Enzymatic Kinetic Resolution | Selective enzymatic acylation of racemic 3-hydroxymethylquinuclidine, allowing for the separation of the two enantiomers.[2][3] | High enantioselectivity; mild, environmentally benign conditions. | Theoretical maximum yield of 50%; requires an efficient synthesis of the racemic starting material. |

Conclusion

The enantioselective synthesis of (R)-3-Hydroxymethylquinuclidine is most reliably and efficiently achieved through a chiral pool strategy, leveraging the natural stereochemistry of Cinchona alkaloids. The key transformation sequence of ozonolysis—with appropriate protection of the core nitrogen atom—followed by a mild hydride reduction provides a direct, scalable, and high-fidelity route to this valuable pharmaceutical intermediate.[1] While emerging techniques in asymmetric catalysis present intriguing possibilities for future process development, the biomimetic pathway remains the authoritative and field-proven method for researchers and drug development professionals requiring access to this essential chiral building block.

References

- BenchChem (2025). Asymmetric Synthesis of (R)-Quinuclidin-3-ol for Carbonochloridate Preparation: Application Notes and Protocols.

- BenchChem (2025). The Role of (R)-3-Quinuclidinol in Asymmetric Synthesis: A Chiral Building Block Perspective.

-

Magyar, A., et al. (n.d.). Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification. PMC - NIH. Available at: [Link]

-

Uzura, A., et al. (2009). Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra. PubMed. Available at: [Link]

- BenchChem (2025). Application Notes and Protocols for the Asymmetric Synthesis of (R)-3-Quinuclidinol Using Reductase Enzymes.

- A Large Scale Synthesis of Racemic 3-Quinuclidinol under Solvent Free Conditions. (n.d.).

-

A practical chemoenzymatic process to access ( R)-quinuclidin-3-ol on scale. (n.d.). ResearchGate. Available at: [Link]

-

Uzura, A., et al. (2009). Stereoselective synthesis of (R)-3-quinuclidinol through asymmetric reduction of 3-quinuclidinone with 3-quinuclidinone reductase of Rhodotorula rubra. OUCI. Available at: [Link]

- BenchChem (2025). Technical Support Center: Enantioselective Synthesis of (R)-3-Quinuclidinol.

-

Forró, E., & Fülöp, F. (n.d.). Chemical and Enzymatic Resolution of (R,S)-N-(tert-Butoxycarbonyl)-3-hydroxymethylpiperidine. ResearchGate. Available at: [Link]

- Coquerel, G., & Levilain, G. (n.d.). Vinyl quinuclidine useful as a synthesis intermediate in the preparation of (R)-mequitazine. Google Patents.

- BenchChem (2025). Application Note: Enzymatic Kinetic Resolution of Racemic 3-Quinuclidinol.

Sources

- 1. US8754074B2 - Vinyl quinuclidine useful as a synthesis intermediate in the preparation of (R)-mequitazine - Google Patents [patents.google.com]

- 2. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

Chiral resolution methods for 3-Hydroxymethylquinuclidine enantiomers

An In-Depth Technical Guide to the Chiral Resolution of 3-Hydroxymethylquinuclidine Enantiomers

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a pivotal chiral building block in modern medicinal chemistry, forming the structural core of numerous pharmacologically active agents. The stereochemistry at its C3 position is critical, as individual enantiomers often exhibit vastly different pharmacological, toxicological, and metabolic profiles.[1][2][3] Consequently, the ability to access enantiomerically pure forms of this scaffold is a prerequisite for the development of safe and effective therapeutics.[4][5] This guide provides an in-depth technical overview of the principal methodologies for the chiral resolution of racemic this compound, designed for researchers, chemists, and drug development professionals. We will explore the theoretical underpinnings, practical execution, and comparative advantages of classical diastereomeric salt crystallization, enzymatic kinetic resolution, and preparative chiral chromatography.

The Imperative of Chirality in Drug Development

Chirality, the property of non-superimposable mirror-image molecules called enantiomers, is a fundamental concept in pharmaceutical sciences.[2][5] Biological systems, composed of chiral macromolecules like enzymes and receptors, are inherently stereoselective.[1][6] This means they can differentiate between the enantiomers of a chiral drug, often leading to distinct biological outcomes.[3]

-

The eutomer is the enantiomer with the desired therapeutic activity.[1]

-

The distomer may be less active, inactive, or, in some cases, responsible for undesirable side effects or toxicity.[1][2]

The U.S. Food and Drug Administration (FDA) issued guidelines in 1992 advocating for the characterization and development of single enantiomers to improve drug safety and efficacy.[1][2] While enantioselective synthesis—building a single enantiomer from the start—is a powerful strategy[7][8][9], chiral resolution remains a vital and widely practiced approach for separating racemic mixtures, especially during early-stage development and for large-scale manufacturing.[10][11]

Method 1: Classical Resolution via Diastereomeric Salt Formation

This is the oldest and one of the most industrially scalable methods for separating enantiomers of basic or acidic compounds.[10][12] The strategy relies on converting the enantiomers into diastereomers, which, unlike enantiomers, have different physical properties and can be separated by conventional techniques.

Core Principle

A racemic mixture of a base, such as (±)-3-hydroxymethylquinuclidine, is reacted with a single enantiomer of a chiral acid (the resolving agent). This acid-base reaction forms a pair of diastereomeric salts.

(R/S)-Base + (R)-Acid → [ (R)-Base·(R)-Acid ] + [ (S)-Base·(R)-Acid ]

These two diastereomeric salts possess different crystal lattice energies, melting points, and, most importantly, solubilities in a given solvent system.[12][13] By carefully selecting the solvent and controlling temperature, the less soluble salt can be selectively crystallized from the solution, isolated by filtration, and then treated with a base to liberate the desired, now enantiomerically enriched, free amine.[10][14]

Experimental Causality: The Keys to a Successful Resolution

The success of this technique is not guaranteed and depends on meticulous optimization of several interconnected parameters.

-

The Resolving Agent: The choice of the chiral acid is the most critical variable. There is no universal resolving agent; the selection is often empirical and requires screening a panel of candidates. Common choices for resolving chiral amines include derivatives of tartaric acid, mandelic acid, and camphorsulfonic acid.[10][11] The goal is to find an acid that forms a stable, crystalline salt with one enantiomer while the other diastereomeric salt remains soluble.

-

The Solvent System: The solvent plays a decisive role in modulating the solubility difference between the diastereomeric salts.[12][15] A good solvent system will maximize this difference, allowing for high recovery and purity of the desired salt. Protic solvents (alcohols), aprotic solvents, and their mixtures are commonly screened to find the optimal medium for crystallization.[13]

-

Temperature and Kinetics: Crystallization is a thermodynamic process, but its outcome can be heavily influenced by kinetics.[14] A slow, controlled cooling profile is generally preferred to allow for the formation of well-ordered crystals of a single diastereomer. Rapid cooling can lead to the co-precipitation of both salts, compromising the resolution's efficiency.[14][15]

Generalized Experimental Protocol

-

Salt Formation: In a suitable reactor, dissolve one equivalent of racemic (±)-3-hydroxymethylquinuclidine and 0.5-1.0 equivalents of the selected chiral resolving acid in a minimal amount of a pre-determined solvent at an elevated temperature.

-

Crystallization: Slowly cool the solution to allow the less soluble diastereomeric salt to crystallize. The process can be aided by seeding with a small crystal of the target salt.

-

Isolation: Collect the precipitated crystals by filtration and wash with a small amount of cold solvent to remove residual mother liquor containing the more soluble diastereomer.

-

Liberation of the Free Base: Suspend the isolated diastereomeric salt in water or an organic solvent and add a stoichiometric amount of an inorganic base (e.g., NaOH, K₂CO₃) to neutralize the resolving agent and liberate the free enantiomer of this compound.[14]

-

Extraction & Isolation: Extract the liberated amine into an organic solvent, dry the organic phase, and concentrate under reduced pressure to yield the enantiomerically enriched product.

-

Purity Analysis: Determine the enantiomeric excess (ee%) of the product using a validated chiral HPLC or GC method. The mother liquor can also be processed to recover the other enantiomer.

Visualization: Workflow of Diastereomeric Salt Resolution

Method 2: Enzymatic Kinetic Resolution (EKR)

Enzymatic Kinetic Resolution (EKR) leverages the exquisite stereoselectivity of enzymes to differentiate between enantiomers.[11] For a racemic alcohol like this compound, lipases are particularly effective and widely used.[16][17]

Core Principle

In EKR, an enzyme catalyzes a reaction (e.g., acylation) on one enantiomer at a significantly higher rate than the other. Given racemic (±)-3-hydroxymethylquinuclidine and an acyl donor, a lipase will selectively acylate one enantiomer (e.g., the R-enantiomer) to form an ester, leaving the other (S)-enantiomer unreacted.

(R/S)-Alcohol + Acyl Donor --(Lipase)--> (R)-Ester + (S)-Alcohol

The reaction is stopped at or near 50% conversion. At this point, the mixture contains the slow-reacting (S)-alcohol and the newly formed (R)-ester, both in high enantiomeric excess.[17] These two compounds, having different functional groups (alcohol vs. ester), can then be easily separated by standard methods like column chromatography or extraction. The theoretical maximum yield for a single enantiomer via EKR is 50%.[11]

Experimental Causality: Optimizing for Selectivity

-

Enzyme Selection: The choice of enzyme is paramount. Lipases from various microbial sources, such as Pseudomonas cepacia (PCL), Candida antarctica Lipase B (CALB, often immobilized as Novozym 435), and Pseudomonas fluorescens (PFL), are excellent candidates for resolving alcohols.[16][17][18] Screening a library of enzymes is a common first step to identify the one with the highest enantioselectivity (expressed as the E-value).

-

Acyl Donor and Solvent: For enantioselective acylation, an activated acyl donor is required. Vinyl esters (e.g., vinyl acetate) are particularly effective as the vinyl alcohol byproduct tautomerizes to acetaldehyde, rendering the reaction irreversible. Anhydrides can also be used.[16] The choice of organic solvent (e.g., THF, MTBE, toluene) can significantly influence enzyme activity and selectivity.

-

Reaction Monitoring: Precise control over the reaction progress is essential. The reaction must be stopped close to 50% conversion to achieve the highest possible ee for both the product and the unreacted starting material.[17] Progress is typically monitored by chiral chromatography (GC or HPLC).

Generalized Experimental Protocol

-

Reaction Setup: To a solution of racemic (±)-3-hydroxymethylquinuclidine in a suitable organic solvent, add the selected lipase (often 10-50% by weight) and the acyl donor (e.g., vinyl acetate).

-

Incubation: Stir the suspension at a controlled temperature (e.g., 30-45 °C).

-

Monitoring: Periodically withdraw small aliquots from the reaction mixture, filter off the enzyme, and analyze by chiral HPLC or GC to determine the conversion percentage and the ee of the remaining alcohol and formed ester.

-

Workup: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the enzyme.

-

Separation: Remove the solvent under reduced pressure. The resulting residue, a mixture of the unreacted alcohol enantiomer and the ester product, is separated using standard flash column chromatography.

-

Hydrolysis (Optional): If the enantiomer that formed the ester is the desired product, it can be hydrolyzed back to the alcohol using mild basic conditions (e.g., K₂CO₃ in methanol).

Visualization: Enzymatic Kinetic Resolution Cycle

Method 3: Preparative Chiral Chromatography

Chiral chromatography is a powerful separation technique that can be applied to a vast range of compounds. It is widely used at both analytical scales for purity determination and preparative scales for isolating pure enantiomers.[11][19]

Core Principle

This method employs a chiral stationary phase (CSP), which is a solid support material that has a single enantiomer of a chiral selector molecule bonded to its surface.[19] When a racemic mixture is passed through a column packed with the CSP, the two enantiomers interact with the chiral selector differently.[6] One enantiomer forms a more stable, transient diastereomeric complex with the CSP, causing it to be retained longer in the column. The other enantiomer, interacting less strongly, elutes more quickly.[20] This difference in retention time allows for their separation and collection as distinct fractions.

Experimental Causality: Achieving Baseline Separation

-

Chiral Stationary Phase (CSP) Selection: This is the heart of the method. CSPs are broadly classified based on the selector type, with polysaccharide-based phases (e.g., cellulose or amylose derivatives coated on silica) being the most versatile and successful for a wide range of molecules.[21] For basic compounds like this compound, ion-exchange type CSPs can also be highly effective.[22] Method development involves screening the racemate on several different CSPs to find one that shows separation.

-

Mobile Phase Optimization: The composition of the mobile phase (the solvent that carries the sample through the column) is critical for achieving good resolution. For polysaccharide CSPs, typical mobile phases include mixtures of alkanes (like heptane) with alcohols (isopropanol, ethanol) and often a small amount of an amine additive (like diethylamine) to improve the peak shape of basic analytes.[22]

-

Loading and Throughput: For preparative scale, the goal is to maximize the amount of racemate separated per run (throughput) without sacrificing purity. This involves optimizing the sample concentration and flow rate. Supercritical Fluid Chromatography (SFC), which uses supercritical CO₂ as the main mobile phase component, is often favored over HPLC for preparative chiral separations due to faster run times and easier solvent removal.[13]

Generalized Experimental Workflow

-

Analytical Method Development:

-

Inject a small amount of racemic this compound onto a series of analytical-scale chiral columns (screening).

-

Identify the CSP and mobile phase combination that provides the best separation (selectivity and resolution).

-

Optimize the mobile phase composition to maximize the resolution and minimize the run time.

-

-

Scale-Up:

-

Transfer the optimized method to a larger-diameter preparative column packed with the same CSP.

-

Calculate the appropriate flow rate and sample loading for the larger column.

-

-

Preparative Separation:

-

Dissolve the racemic mixture in the mobile phase and inject it onto the preparative column.

-

Monitor the column eluent with a detector (e.g., UV).

-

-

Fraction Collection: Collect the eluting solvent in separate fractions corresponding to the two enantiomer peaks.

-

Product Isolation: Combine the fractions for each pure enantiomer and evaporate the solvent to yield the final products.

Visualization: Principle of Chiral Chromatography

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Importance of drug enantiomers in clinical pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chiral Drug Engineering: Building Safer, Smarter, and More Selective Medicines – Chiralpedia [chiralpedia.com]

- 5. longdom.org [longdom.org]

- 6. youtube.com [youtube.com]

- 7. benchchem.com [benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Enantioselective Synthesis of α-Methyl-β-cyclopropyldihydrocinnamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Chiral resolution - Wikipedia [en.wikipedia.org]

- 11. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]

- 12. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 13. unchainedlabs.com [unchainedlabs.com]

- 14. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]

- 15. Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Chemoenzymatic Synthesis of trans-β-Aryl-δ-hydroxy-γ-lactones and Enzymatic Kinetic Resolution of Their Racemic Mixtures [mdpi.com]

- 19. Chromatographic separation of enantiomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. youtube.com [youtube.com]

- 21. researchgate.net [researchgate.net]

- 22. mdpi.com [mdpi.com]

3-Hydroxymethylquinuclidine crystal structure analysis

An In-depth Technical Guide to the Crystal Structure Analysis of 3-Hydroxymethylquinuclidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

The quinuclidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its ability to interact with a multitude of biological targets.[1] this compound, a key derivative, serves as a vital intermediate in the synthesis of pharmacologically active compounds.[1][2] Understanding its three-dimensional structure is paramount for rational drug design and for elucidating its structure-activity relationships. This guide provides a comprehensive technical overview of the methodologies involved in the determination and analysis of the single-crystal X-ray structure of this compound.

Introduction: The Significance of the Quinuclidine Core

The rigid bicyclic structure of the quinuclidine moiety provides a fixed orientation for appended functional groups, a crucial attribute for optimizing interactions with biological receptors.[1] This framework is present in a variety of natural alkaloids, most notably the Cinchona alkaloids like quinine, which have a long history in the treatment of malaria.[1] Synthetic quinuclidine derivatives have been explored for a wide range of therapeutic applications, including as anticholinergic, antihistamine, and antitumor agents, often targeting the central nervous system.[1]

The introduction of a hydroxymethyl group at the 3-position of the quinuclidine ring offers a reactive handle for diverse chemical modifications, such as the formation of ether and carbamate analogues, which have shown promise as potent nicotinic ligands.[1] A precise understanding of the crystal structure of this compound is therefore essential for predicting the spatial arrangement of these derivatives and for informing the design of new therapeutic agents.

Synthesis and Crystallization: From Precursor to Diffraction-Quality Crystal

A reliable synthesis and the subsequent growth of high-quality single crystals are the foundational steps for any crystallographic analysis.

Synthetic Pathway

This compound can be synthesized from the versatile starting material, 3-quinuclidinone. A common and effective route involves the reduction of a 3-carboxy or 3-formyl derivative of quinuclidine. One established method is the reduction of a quinuclidine-3-carboxylic acid ester using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).[2]

Rationale: The choice of 3-quinuclidinone as a precursor is strategic due to the reactivity of its carbonyl group, which allows for the introduction of various functional groups at the 3-position.[1] The reduction of an ester to a primary alcohol is a high-yielding and well-established transformation in organic synthesis.

Experimental Protocol: Crystallization

The goal of crystallization is to facilitate the slow and orderly arrangement of molecules from a supersaturated solution into a well-defined crystal lattice.

Step-by-Step Methodology:

-

Purification of this compound: The crude product from the synthesis must be purified to remove any impurities that might hinder crystallization. This is typically achieved by column chromatography or recrystallization.

-

Solvent Selection: A screening of various solvents is crucial. The ideal solvent is one in which the compound is sparingly soluble at room temperature but readily soluble at an elevated temperature. Given that related compounds can be crystallized from acetone or benzene, these are logical starting points.[3] Ethanol is also a potential candidate.[4]

-

Slow Evaporation:

-

Dissolve the purified this compound in a suitable solvent (e.g., ethyl acetate, as used for similar compounds) in a clean vial to create a saturated or near-saturated solution.[5]

-

Loosely cap the vial to allow for slow evaporation of the solvent over several days at a constant temperature.

-

-

Vapor Diffusion:

-

Hanging Drop: Dissolve the compound in a small amount of a good solvent. Place this drop on a siliconized coverslip and invert it over a well containing a poor solvent (in which the compound is insoluble). The slow diffusion of the poor solvent's vapor into the drop will gradually decrease the solubility of the compound, promoting crystallization.

-

Sitting Drop: A similar principle to the hanging drop, but the drop of the compound's solution is placed on a pedestal within the well.

-

-

Crystal Harvesting: Once suitable crystals have formed, they should be carefully harvested using a cryoloop and immediately flash-cooled in liquid nitrogen to prevent solvent loss and crystal degradation.

Trustworthiness: The purity of the starting material is paramount and should be verified by techniques such as NMR spectroscopy and mass spectrometry before attempting crystallization.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

SC-XRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7][8]

Data Collection Workflow

Caption: Workflow for SC-XRD data collection.

Step-by-Step Methodology:

-

Crystal Mounting: A single crystal of appropriate size (typically 0.1-0.3 mm) is selected under a microscope and mounted on a cryoloop.

-

Data Collection: The mounted crystal is placed on a goniometer in a single-crystal X-ray diffractometer.[7] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations of the atoms.[5] Monochromatic X-rays are directed at the crystal, and as it is rotated, a series of diffraction patterns are collected on a detector.[7]

-

Data Processing: The collected diffraction images are processed to determine the unit cell dimensions and the intensities of the reflections. This data is then scaled and merged to produce a final reflection file.

Structure Solution and Refinement

The goal of this stage is to generate a model of the atomic arrangement that accurately reproduces the experimental diffraction data.

Step-by-Step Methodology:

-

Structure Solution: The processed reflection data is used to solve the "phase problem" and generate an initial electron density map. This can be achieved using direct methods or Patterson methods, which are implemented in software packages like SHELXT.

-

Model Building: An initial model of the molecule is built into the electron density map.

-

Structure Refinement: The atomic coordinates and displacement parameters of the model are refined against the experimental data using a least-squares minimization process (e.g., using SHELXL).[5] This iterative process continues until the calculated diffraction pattern from the model shows the best possible agreement with the observed data.

Trustworthiness: The quality of the final structure is assessed by several factors, including the R-factor (R1), the weighted R-factor (wR2), and the goodness-of-fit (S). Lower values generally indicate a better fit between the model and the data.

Analysis of the Crystal Structure of this compound

The refined crystal structure provides a wealth of information about the molecule's geometry and its interactions in the solid state.

Data Presentation

The crystallographic data for this compound would be summarized in a standard format, as shown in the template table below.

Table 1: Template for Crystal Data and Structure Refinement Details.

| Parameter | Value |

| Empirical formula | C₈H₁₅NO |

| Formula weight | 141.21 |

| Temperature (K) | 100 |

| Wavelength (Å) | Value |

| Crystal system | e.g., Orthorhombic |

| Space group | e.g., P2₁2₁2₁ |

| Unit cell dimensions | |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | Value |

| Density (calculated) (Mg/m³) | Value |

| Absorption coefficient (mm⁻¹) | Value |

| F(000) | Value |

| Crystal size (mm³) | Value |

| Theta range for data collection (°) | Value |

| Reflections collected | Value |

| Independent reflections | Value |

| R(int) | Value |

| Completeness to theta = ...° (%) | Value |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | Values |

| Goodness-of-fit on F² | Value |

| Final R indices [I>2sigma(I)] | R1 = Value, wR2 = Value |

| R indices (all data) | R1 = Value, wR2 = Value |

| Largest diff. peak and hole (e.Å⁻³) | Values |

Molecular Geometry

The analysis would provide precise measurements of bond lengths, bond angles, and torsion angles within the this compound molecule. These parameters are crucial for understanding the conformation of the bicyclic ring system and the orientation of the hydroxymethyl substituent.

Table 2: Template for Selected Bond Lengths and Angles.

| Bond | Length (Å) | Angle | Angle (°) |

| O1-C8 | Value | C7-N1-C2 | Value |

| N1-C2 | Value | C7-N1-C6 | Value |

| N1-C6 | Value | C2-N1-C6 | Value |

| C3-C8 | Value | C4-C3-C8 | Value |

Supramolecular Interactions and Crystal Packing

The hydroxyl group and the nitrogen atom of the quinuclidine core are capable of participating in hydrogen bonding. A key aspect of the analysis is to identify these and other intermolecular interactions (e.g., van der Waals forces) that dictate how the molecules pack in the crystal lattice. For instance, O-H···N hydrogen bonds could link molecules into chains or more complex networks.

Caption: Potential hydrogen bonding in this compound.

Conclusion

The crystal structure analysis of this compound provides indispensable information for the fields of medicinal chemistry and drug development. The precise atomic coordinates, conformational details, and understanding of intermolecular interactions serve as a critical foundation for structure-based drug design, enabling the development of novel therapeutics with enhanced potency and selectivity. The methodologies outlined in this guide represent a robust framework for obtaining and interpreting this vital structural data.

References

-

3-Quinuclidinol. [Link]

-

NIST. 3-Quinuclidinol - the NIST WebBook. [Link]

-

PubChem. (+-)-3-Quinuclidinol | C7H13NO | CID 15381. [Link]

- Google Patents.

-

The University of Manchester. CCDC 943403: Experimental Crystal Structure Determination - Research Explorer. [Link]

-

PubMed Central. Crystal structure and Hirshfeld surface analysis of 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one. [Link]

-

MDPI. Characterisation and Study of Compounds by Single Crystal X-ray Diffraction. [Link]

-

UW-Madison Libraries. WebCSD (Cambridge Structural Database - Chemistry) - Search. [Link]

-

Re3data.org. Cambridge Structural Database. [Link]

-

Becker Medical Library. CCDC – Cambridge Structural Database. [Link]

-

The University of Liverpool Repository. [PDF] 33208967.pdf. [Link]

-

SERC (Carleton). Single-crystal X-ray Diffraction. [Link]

-

NIH. Crystal structure of 3-(hydroxymethyl)chromone - PMC. [Link]

-

Encyclopedia.pub. X-ray Single-Crystal Diffraction. [Link]

Sources

- 1. This compound | 5176-22-7 | Benchchem [benchchem.com]

- 2. EP0354301A2 - Process for the preparation of quinuclidine-3-methanol - Google Patents [patents.google.com]

- 3. 3-Quinuclidinol [drugfuture.com]

- 4. (+-)-3-Quinuclidinol | C7H13NO | CID 15381 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Crystal structure of 3-(hydroxymethyl)chromone - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. X-ray Single-Crystal Diffraction | Encyclopedia MDPI [encyclopedia.pub]

The Quinuclidine Scaffold: A Privileged Structure in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Enduring Significance of the Quinuclidine Moiety

The quinuclidine ring system, a rigid, bicyclic amine (1-azabicyclo[2.2.2]octane), stands as a cornerstone in medicinal chemistry, recognized for its unique conformational properties and its prevalence in a multitude of biologically active compounds.[1] Its inherent structural rigidity provides a well-defined three-dimensional orientation for substituent groups, facilitating precise interactions with biological targets.[1] This inherent conformational constraint minimizes the entropic penalty upon binding to a receptor, often leading to enhanced affinity and selectivity. Furthermore, the basic nitrogen atom of the quinuclidine core is typically protonated at physiological pH, enabling strong ionic interactions with anionic residues within receptor binding pockets. These physicochemical characteristics have established quinuclidine as a "privileged scaffold," a molecular framework that is capable of providing ligands for diverse receptors. This guide will provide a comprehensive overview of the biological activities of the quinuclidine scaffold, with a particular focus on its role in the development of therapeutics for disorders of the central nervous system (CNS).

I. The Quinuclidine Scaffold in Central Nervous System Drug Discovery

The ability of quinuclidine-based compounds to cross the blood-brain barrier has made them particularly valuable for targeting CNS disorders. Their impact is most notable in the modulation of cholinergic neurotransmission, a critical pathway involved in cognitive function, memory, and mood regulation.

A. Targeting Cholinergic Receptors: A Primary Focus

The cholinergic system, with its nicotinic (nAChRs) and muscarinic (mAChRs) acetylcholine receptors, is a prime target for quinuclidine-based drugs.

Quinuclidine derivatives have been extensively explored as modulators of nAChRs, particularly the α7 and α4β2 subtypes, which are implicated in cognitive deficits associated with Alzheimer's disease and schizophrenia, as well as in nicotine addiction.

-

α7 nAChR Agonists and Positive Allosteric Modulators (PAMs): The α7 nAChR is a key target for improving cognitive function. Quinuclidine-based compounds have been designed as both direct agonists and PAMs.[2][3][4] Agonists directly activate the receptor, while PAMs enhance the receptor's response to the endogenous ligand, acetylcholine.[5][6] The rigid quinuclidine scaffold allows for the precise positioning of substituents that can confer selectivity for the α7 subtype.[3][7] For instance, hydrophobic substituents at the 3-position of the quinuclidine ring have been shown to be crucial for α7 selectivity.[7]

A notable example is the development of quinuclidine benzamides as potent α7 nAChR agonists.[2][8] The structure-activity relationship (SAR) studies of these compounds revealed that modifications to the benzamide moiety significantly impact potency and efficacy.[8]

-

α4β2 nAChR Partial Agonists: The α4β2 nAChR is the primary receptor subtype mediating the addictive effects of nicotine. Varenicline, a well-known smoking cessation aid, is a partial agonist at this receptor.[9][10][11] Its quinuclidine-like azabicyclic structure allows it to bind to the α4β2 receptor with high affinity, providing a moderate and sustained release of dopamine that alleviates craving and withdrawal symptoms.[9][12] Simultaneously, by occupying the receptor, varenicline blocks the rewarding effects of nicotine from tobacco smoke.[10][12]

Muscarinic receptors play a crucial role in learning, memory, and various peripheral functions. Quinuclidine-based mAChR agonists have been developed for conditions such as Alzheimer's disease and Sjögren's syndrome.

-

M1 and M3 Receptor Agonism: Cevimeline, a quinuclidine derivative, is an M1 and M3 receptor agonist used to treat dry mouth (xerostomia) in patients with Sjögren's syndrome.[13][14][15][16] Its action on M3 receptors stimulates salivary and sweat gland secretion.[15] The cis-isomer of cevimeline is the active form, highlighting the stereochemical importance of the quinuclidine scaffold.[17] The development of selective M1 agonists is a key strategy for treating the cognitive symptoms of Alzheimer's disease, and the quinuclidine scaffold has been instrumental in this endeavor.[18][19]

II. Structure-Activity Relationship (SAR) of Quinuclidine Derivatives

The biological activity of quinuclidine-based compounds is highly dependent on the nature and position of substituents on the bicyclic core.

A. Substitutions at the 3-Position

The 3-position of the quinuclidine ring is a common site for modification and significantly influences receptor selectivity and potency.

-

For nAChRs: As mentioned earlier, hydrophobic groups at the 3-position are critical for α7 nAChR selectivity.[7] Ether linkages at this position have also been explored, leading to the discovery of potent α7 nAChR agonists and PAMs.[3][7]

-

For mAChRs: The nature of the substituent at the 3-position dictates the agonist or antagonist profile. For example, ester-containing side chains can lead to potent muscarinic agonists.[18] The stereochemistry at the 3-position is also crucial, with enantiomers often exhibiting significantly different pharmacological activities.[20]

B. N-Substitutions

Modification of the quinuclidine nitrogen can also modulate activity. Quaternization of the nitrogen can lead to permanently charged molecules with altered pharmacokinetic properties and, in some cases, enhanced potency.[21]

III. Beyond Cholinergic Targets: Expanding the Therapeutic Landscape

While the cholinergic system has been the primary focus, the versatility of the quinuclidine scaffold extends to other biological targets.

A. Squalene Synthase Inhibitors

Quinuclidine derivatives have been investigated as inhibitors of squalene synthase, a key enzyme in the cholesterol biosynthesis pathway.[22] These compounds have shown potential as cholesterol-lowering agents.[22]

B. Antimicrobial and Anticancer Activity

Recent studies have explored the potential of quinuclidine derivatives as antimicrobial and anticancer agents.[23][24] Certain derivatives have demonstrated potent activity against multidrug-resistant bacteria by inhibiting essential bacterial processes like cell division.[24] In the realm of oncology, novel quinuclidinone derivatives have shown promising anti-proliferative effects in cancer cell lines.[23]

IV. Experimental Protocols

A. Synthesis of a Representative Quinuclidine Derivative: (R)-3-Quinuclidinol

(R)-3-Quinuclidinol is a key chiral building block for the synthesis of various pharmaceuticals.[25]

Protocol: Asymmetric Reduction of 3-Quinuclidinone

-

Enzyme and Cofactor Preparation: A solution of 3-quinuclidinone reductase and the cofactor NADPH is prepared in a suitable buffer (e.g., potassium phosphate buffer, pH 7.0).

-

Substrate Addition: 3-Quinuclidinone is added to the enzyme solution.

-

Reaction: The reaction mixture is incubated at a controlled temperature (e.g., 30°C) with gentle agitation.

-

Monitoring: The progress of the reaction is monitored by techniques such as HPLC or GC to determine the conversion of the ketone to the alcohol.

-

Work-up and Purification: Once the reaction is complete, the enzyme is removed (e.g., by precipitation or filtration). The product, (R)-3-quinuclidinol, is extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate). The organic extracts are combined, dried over an anhydrous salt (e.g., Na2SO4), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography or crystallization to yield the enantiomerically pure alcohol.

B. Biological Evaluation: In Vitro Receptor Binding Assay

Protocol: [³H]-N-Methylscopolamine Binding Assay for Muscarinic Receptors [26]

-

Membrane Preparation: Chinese hamster ovary (CHO) cell membranes stably expressing a specific human muscarinic receptor subtype (M1-M5) are prepared.

-

Assay Buffer: A suitable assay buffer (e.g., phosphate-buffered saline, pH 7.4) is prepared.

-

Incubation: In a 96-well plate, the cell membranes are incubated with the radioligand [³H]-N-methylscopolamine and varying concentrations of the test quinuclidine compound.

-

Equilibrium: The incubation is carried out at room temperature for a sufficient time to reach equilibrium.

-

Filtration: The incubation mixture is rapidly filtered through a glass fiber filter to separate the bound from the free radioligand.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: The radioactivity retained on the filters is measured using a liquid scintillation counter.

-

Data Analysis: The data are analyzed to determine the inhibitory constant (Ki) of the test compound, which is a measure of its binding affinity for the receptor.

V. Data Presentation

Table 1: Binding Affinities (Ki, nM) of Representative Quinuclidine Derivatives at Human Muscarinic Receptor Subtypes

| Compound | M1 | M2 | M3 | M4 | M5 | Reference |

| (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate | 2.0 | 13 | 2.6 | 2.2 | 1.8 | [26] |

| (±)-quinuclidin-3-yl-(4-methoxyphenethyl)(phenyl)-carbamate | - | - | - | - | - | [27] |

Table 2: Agonist Activity (EC₅₀, µM) of Quinuclidine Derivatives at α7 nAChR

| Compound | EC₅₀ (µM) | Reference |

| Arylidene derivative at 3-position | 1.5 | [4] |

| N-methyl quinuclidine | 40 | [4] |

VI. Visualizations

Caption: Signaling pathway of α7 nAChR activation by a quinuclidine agonist.

Caption: Experimental workflow for a competitive radioligand binding assay.

VII. Conclusion and Future Directions

The quinuclidine scaffold continues to be a remarkably fruitful source of inspiration for the design of novel therapeutic agents. Its rigid structure and favorable physicochemical properties make it an ideal starting point for developing potent and selective ligands for a variety of biological targets. While significant progress has been made in targeting cholinergic receptors for CNS disorders, the expanding scope of biological activities, including anticancer and antimicrobial effects, suggests that the full potential of this versatile scaffold is yet to be realized. Future research will likely focus on the development of highly selective ligands for specific receptor subtypes to minimize off-target effects and improve therapeutic outcomes. Furthermore, the application of modern computational chemistry techniques will undoubtedly accelerate the discovery and optimization of new quinuclidine-based drug candidates.

References

-

Novel quinuclidine-based ligands for the muscarinic cholinergic receptor. PubMed. [Link]

-

Exploring the Versatility of Quinuclidine Derivatives in Chemical Synthesis. [Link]

-

Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors. PubMed. [Link]

-

Side Groups Convert the α7 Nicotinic Receptor Agonist Ether Quinuclidine into a Type I Positive Allosteric Modulator. ACS Chemical Neuroscience. [Link]

-

Quinuclidines as selective agonists for alpha-7 nicotinic acetylcholine receptors. PubMed. [Link]

-

Discovery and Structure−Activity Relationship of Quinuclidine Benzamides as Agonists of α7 Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry. [Link]

-

Side Groups Convert the α7 Nicotinic Receptor Agonist Ether Quinuclidine into a Type I Positive Allosteric Modulator. ACS Publications. [Link]

-

Varenicline. StatPearls - NCBI Bookshelf. [Link]

-

varenicline. ClinPGx. [Link]

-

Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. PubMed. [Link]

-

Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. ACS Publications. [Link]

-

Varenicline. Wikipedia. [Link]

-

Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease. ACS Chemical Neuroscience. [Link]

-

varenicline. IUPHAR/BPS Guide to IMMUNOPHARMACOLOGY. [Link]

-

Synthesis and evaluation of novel quinuclidinone derivatives as potential anti-proliferative agents. ResearchGate. [Link]

-

Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability. PMC - PubMed Central. [Link]

-

Syntheses and biological evaluation of novel quinuclidine derivatives as squalene synthase inhibitors. PubMed. [Link]

-

(+-)-cis-2-methyl-spiro(1,3-oxathiolane-5,3')quinuclidine, an M1 selective cholinergic agonist, attenuates cognitive dysfunctions in an animal model of Alzheimer's disease. PubMed. [Link]

-

Varenicline (Champix): Mechanism of Action, Interactions, and Clinical Relevance. Psych Scene Hub. [Link]

-

STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS. NCBI. [Link]

-

quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors. PMC. [Link]

-

Side Groups Convert the α7 Nicotinic Receptor Agonist Ether Quinuclidine into a Type I Positive Allosteric Modulator. American Chemical Society. [Link]

-

quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors. PubMed. [Link]

-

Novel 5-(quinuclidin-3-ylmethyl)-1,2,4-oxadiazoles to investigate the activation of the α7 nicotinic acetylcholine receptor subtype: Synthesis and electrophysiological evaluation. PMC - PubMed Central. [Link]

-

Synthesis and Biological Evaluation of Quinuclidine Derivatives Incorporating Phenothiazine Moieties as Squalene Synthase Inhibitors. ResearchGate. [Link]

-

Further developments in research on the chemistry and pharmacology of synthetic quinuclidine derivatives. PubMed. [Link]

-

Relationships between the chemical structure and pharmacological activity in a series of synthetic quinuclidine derivatives. PubMed. [Link]

-

Cevimeline. New Drug Approvals. [Link]

-

Design and pharmacology of quinuclidine derivatives as M2-selective muscarinic receptor ligands. PubMed. [Link]

-

Cevimeline. DC Chemicals. [Link]

-

Synthesis and pharmacology of isoquinuclidine derivatives as 5-HT3 ligands. ResearchGate. [Link]

-

Cevimeline. PubChem. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Discovery and structure-activity relationship of quinuclidine benzamides as agonists of alpha7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quinuclidines as selective agonists for alpha-7 nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective Activity of 3-((6-(Phenylethynyl)pyridin-3-yl)oxy)quinuclidine: A Potential Ligand for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Collection - Discovery and StructureâActivity Relationship of Quinuclidine Benzamides as Agonists of α7 Nicotinic Acetylcholine Receptors - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 9. Varenicline - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. ClinPGx [clinpgx.org]

- 11. Varenicline - Wikipedia [en.wikipedia.org]

- 12. psychscenehub.com [psychscenehub.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. newdrugapprovals.org [newdrugapprovals.org]

- 15. Cevimeline | C10H17NOS | CID 25137844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. medchemexpress.com [medchemexpress.com]

- 17. benchchem.com [benchchem.com]

- 18. Novel quinuclidine-based ligands for the muscarinic cholinergic receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. (+-)-cis-2-methyl-spiro(1,3-oxathiolane-5,3')quinuclidine, an M1 selective cholinergic agonist, attenuates cognitive dysfunctions in an animal model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. STRUCTURE-ACTIVITY RELATIONS OF THE CENTRALLY ACTIVE ANTICHOLINERGIC AGENTS - Possible Long-Term Health Effects of Short-Term Exposure to Chemical Agents - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Profiling Novel Quinuclidine-Based Derivatives as Potential Anticholinesterase Drugs: Enzyme Inhibition and Effects on Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Syntheses and biological evaluation of novel quinuclidine derivatives as squalene synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. researchgate.net [researchgate.net]

- 26. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate: High affinity, but low subtype selectivity for human M1 - M5 muscarinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Muscarinic agonist, (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors - PMC [pmc.ncbi.nlm.nih.gov]

The Quinuclidine Scaffold: A Privileged Structure in Neuropharmacology

An In-Depth Technical Guide to the Cholinergic Mechanism of Action of 3-Hydroxymethylquinuclidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of this compound, a key derivative of the quinuclidine scaffold, and its mechanism of action within cholinergic systems. As a Senior Application Scientist, my objective is to synthesize the established biochemical and pharmacological data with the practical, methodological insights required for rigorous scientific investigation. We will explore the molecule's interaction with both muscarinic and nicotinic acetylcholine receptors, the downstream signaling consequences, and the experimental protocols essential for its characterization.

The quinuclidine framework is a rigid, bicyclic amine that serves as a foundational structure in medicinal chemistry, often referred to as a "privileged" scaffold.[1] Its conformational rigidity is a key attribute, as it properly orients functional groups for optimal interaction with biological targets, a critical factor in rational drug design.[1] This scaffold is not merely a synthetic curiosity; it is present in numerous natural alkaloids, most notably the Cinchona alkaloids like quinine, which have a long history of medicinal use.[1]

This compound is a derivative characterized by a hydroxymethyl group at the 3-position. This functional group provides a reactive handle for chemical transformations, making it a valuable intermediate in the synthesis of more complex pharmacological agents.[1] Its synthesis commonly begins with the precursor 3-quinuclidinone, proceeding through various multi-step pathways to yield the final alcohol.[1][2][3] The biological activity of quinuclidine-based compounds frequently stems from their potent interactions with the nervous system, particularly with cholinergic receptors.[1]

Interaction with Muscarinic Acetylcholine Receptors (mAChRs)

Muscarinic acetylcholine receptors are members of the G protein-coupled receptor (GPCR) superfamily and are central mediators of acetylcholine's function in the nervous system.[4] There are five distinct subtypes, M1 through M5, which are coupled to different G protein families and initiate distinct intracellular signaling cascades.[4][5]

Binding Affinity and Subtype Selectivity

The affinity of a ligand for a receptor is a primary determinant of its biological activity. For muscarinic receptors, the binding affinity of ligands like this compound is quantified using radioligand binding assays.[6] These assays determine the inhibition constant (Kᵢ), which represents the concentration of the ligand required to occupy 50% of the receptors.

While specific Kᵢ values for this compound are not extensively documented in readily available literature, studies on analogous 3-substituted quinuclidinyl esters and carbamates show high affinity for mAChRs.[7][8] For instance, certain quinuclidinyl N-phenylcarbamate analogs exhibit nanomolar affinity across all five M₁-M₅ subtypes.[8] It is plausible that this compound itself serves as a scaffold upon which higher affinity is built, but it likely possesses inherent affinity for mAChRs.

Table 1: Representative Binding Affinities (Kᵢ, nM) of a High-Affinity Quinuclidine Analog at Human mAChRs

| Compound | M₁ | M₂ | M₃ | M₄ | M₅ |

| (±)-quinuclidin-3-yl-(4-fluorophenethyl)(phenyl)carbamate | 2.0 | 13 | 2.6 | 2.2 | 1.8 |

| Data is illustrative of high-affinity quinuclidine analogs and derived from authoritative sources.[8] |

Downstream Signaling Pathways

The functional consequence of a ligand binding to a mAChR depends on the receptor subtype and its associated G protein.

-

M₁, M₃, and M₅ Receptors (Gq/₁₁ Pathway): These receptors preferentially couple to Gq/₁₁ proteins.[4] Activation stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[4] IP₃ subsequently triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[4][9] This pathway is primarily excitatory.

Caption: Gq/₁₁ signaling pathway activated by M₁, M₃, and M₅ muscarinic receptors.

-

M₂ and M₄ Receptors (Gi/o Pathway): These subtypes couple to Gi/o proteins, which are inhibitory.[4] Activation of Gi/o inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[4] The βγ subunits of the G protein can also directly modulate ion channels, such as opening inwardly rectifying potassium channels, which hyperpolarizes the cell and reduces excitability.[4][10]

Caption: Gi/o signaling pathway activated by M₂ and M₄ muscarinic receptors.

Interaction with Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic receptors are members of the Cys-loop superfamily of ligand-gated ion channels.[11][12] Unlike the metabotropic mAChRs, nAChRs mediate fast, excitatory synaptic transmission.[12] They are crucial for muscle contraction, as well as learning, memory, and addiction in the central nervous system.[12][13]

The binding of two acetylcholine molecules (or an agonist) to the extracellular domain of the nAChR induces a conformational change that opens an intrinsic ion channel, permeable to cations like sodium (Na⁺) and calcium (Ca²⁺).[14] The resulting influx of positive ions depolarizes the postsynaptic membrane, leading to an excitatory postsynaptic potential (EPSP).

Quinuclidine derivatives are known to be potent ligands for nAChRs.[1] The affinity and functional effect (agonist vs. antagonist) are highly dependent on the specific substitutions on the quinuclidine ring. Determining whether this compound acts as an agonist or antagonist at various nAChR subtypes (e.g., α4β2, α7) requires functional characterization using techniques like patch-clamp electrophysiology.[11][15]

Methodologies for Cholinergic Characterization

A rigorous assessment of this compound's mechanism of action requires a multi-faceted experimental approach. The following protocols represent the gold standard for characterizing a novel cholinergic ligand.

Radioligand Competition Binding Assay for mAChRs

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand of known affinity.

Principle: Cell membranes expressing a specific mAChR subtype are incubated with a fixed concentration of a high-affinity radiolabeled antagonist (e.g., [³H]N-methylscopolamine, [³H]NMS) and varying concentrations of the unlabeled test compound (this compound). The amount of radioligand displaced is proportional to the affinity of the test compound.[4][8]

Step-by-Step Protocol:

-

Membrane Preparation: Culture cells (e.g., CHO or HEK293) stably expressing a single human muscarinic receptor subtype (M₁-M₅). Harvest cells and homogenize in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the pellet in assay buffer.[16]

-

Assay Setup: In a 96-well plate, add the following to each well for a final volume of 250 µL:

-

150 µL of the membrane preparation (e.g., 10-20 µg protein).[16]

-

50 µL of assay buffer containing various concentrations of this compound.

-

50 µL of the radioligand (e.g., [³H]NMS at a concentration near its Kₔ).[16]

-

Include wells for "total binding" (no competitor) and "non-specific binding" (a high concentration of a known antagonist like atropine).

-

-

Incubation: Incubate the plate for 60-120 minutes at 30°C with gentle agitation to allow the binding to reach equilibrium.[16]

-

Filtration: Rapidly terminate the reaction by vacuum filtration through a glass fiber filter mat (e.g., GF/C) pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[16]

-

Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from all other readings. Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve. Fit the data to a one-site or two-site model to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + ([L]/Kₔ)), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[16]

Caption: Workflow for a radioligand competition binding assay.

Calcium Fluorescence Assay for Functional Agonist Activity (M₁, M₃, M₅)

This functional assay measures the ability of a compound to act as an agonist at Gq-coupled receptors by detecting the resulting increase in intracellular calcium.[17][18]

Principle: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon agonist binding and subsequent IP₃-mediated Ca²⁺ release, the dye binds to calcium, causing a measurable increase in fluorescence intensity.[18]

Step-by-Step Protocol:

-

Cell Preparation: Seed cells (e.g., CHO-M₁) onto 96- or 384-well black-walled, clear-bottom plates and culture overnight.

-

Dye Loading: Remove the culture medium and add a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) and probenecid (to prevent dye extrusion). Incubate for 30-60 minutes at 37°C.[18]

-

Compound Addition: Place the plate into a fluorescence kinetic plate reader (e.g., FLIPR). Record a baseline fluorescence reading. Use the instrument's integrated liquid handler to add varying concentrations of this compound to the wells.

-

Fluorescence Measurement: Immediately after compound addition, continuously monitor the fluorescence intensity over time (e.g., every second for 2-3 minutes) to capture the transient calcium flux.[19]

-

Data Analysis: For each concentration, determine the peak fluorescence response over baseline. Plot the peak response against the log concentration of the compound and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% maximal effect) and Eₘₐₓ (maximum effect).

Table 2: Representative Functional Potency (EC₅₀, nM) of a Cholinergic Agonist

| Receptor | EC₅₀ (nM) | Eₘₐₓ (% of Acetylcholine) |

| M₁ | 150 | 95% |

| M₃ | 220 | 98% |

| M₅ | 185 | 92% |

| Data is hypothetical but represents plausible results from a calcium fluorescence assay. |

Whole-Cell Patch-Clamp Electrophysiology for nAChRs

This technique provides high-resolution measurement of ion channel activity, making it ideal for characterizing the functional effects of ligands on nAChRs.[11][20]

Principle: A glass micropipette forms a high-resistance (giga-ohm) seal with the membrane of a single cell expressing nAChRs. The membrane patch is then ruptured to gain electrical access to the entire cell ("whole-cell" configuration). The membrane potential is clamped at a set voltage, and the currents flowing through the ion channels in response to agonist application are measured.[11][15]

Step-by-Step Protocol:

-

Cell Preparation: Culture cells (e.g., HEK293 expressing a specific nAChR subtype like α7 or α4β2) on glass coverslips.[15]

-

Recording Setup: Place a coverslip in a recording chamber on the stage of an inverted microscope and perfuse with an external physiological salt solution.

-

Pipette Preparation: Pull micropipettes from borosilicate glass to a resistance of 3-5 MΩ when filled with an internal solution that mimics the cell's cytosol.[15]

-

Seal Formation: Under microscopic guidance, carefully guide the pipette to a cell and apply gentle suction to form a giga-ohm seal.

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, achieving the whole-cell configuration. Clamp the membrane potential at a holding potential (e.g., -60 mV).[15]

-

Agonist Application: Using a rapid solution exchange system, apply a known nAChR agonist (e.g., acetylcholine) for a short duration (2-5 seconds) to evoke a baseline current.[15]

-

Test Compound Application: To test for antagonist effects, pre-incubate the cell with this compound for a set period before co-applying it with the agonist. To test for agonist effects, apply this compound directly.

-

Data Acquisition and Analysis: Record the resulting currents using an amplifier and data acquisition software. Analyze the peak amplitude, activation, and desensitization kinetics of the currents to determine the compound's effect (e.g., agonist EC₅₀ or antagonist IC₅₀).[21]

Caption: Workflow for a whole-cell patch-clamp electrophysiology experiment.

Conclusion and Future Directions

This compound is a foundational molecule for probing cholinergic systems. Its rigid scaffold provides a well-defined orientation for interaction with both muscarinic and nicotinic receptors. Based on the behavior of analogous compounds, it is expected to exhibit affinity for multiple mAChR subtypes and potentially modulate nAChR function.

The definitive mechanism of action—whether it is a selective agonist, a broad-spectrum antagonist, or a subtype-biased modulator—requires comprehensive characterization using the methodologies outlined in this guide. Determining its precise affinity and functional profile across all five muscarinic and key nicotinic receptor subtypes will illuminate its potential as a pharmacological tool or a lead compound for the development of therapeutics targeting cholinergic dysfunction in disorders such as Alzheimer's disease, schizophrenia, or autonomic dysregulation.

References

-

Electrophysiological characterization of nicotinic receptors of aneurally grown human myotubes - PubMed. (URL: [Link])

-

Electrophysiological whole-cell patch clamp recordings of acetylcholine... - ResearchGate. (URL: [Link])

-

A calcium fluorescence assay for quantification of cholinergic receptor activity of clinical drugs in serum - comparison with radioactive methods - PubMed. (URL: [Link])

-

Nicotinic acetylcholine receptors at the single‐channel level - PMC - NIH. (URL: [Link])

-

In Vitro Muscarinic Receptor Radioligand-Binding Assays - PubMed. (URL: [Link])

-

Radioligand Binding Assay of M1-M5 Muscarinic Cholinergic Receptor Subtypes in Human Peripheral Blood Lymphocytes - PubMed. (URL: [Link])

- US4925942A - Preparation of quinuclidine-3-methanol - Google P

-

Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. (URL: [Link])

-

(PDF) In Vitro Muscarinic Receptor Radioligand-Binding Assays - ResearchGate. (URL: [Link])

-

Explore NnAChR ion channel research with Automated Patch Clamp - Sophion. (URL: [Link])

-

Calcium imaging reveals nicotinic acetylcholine receptors on cultured mushroom body neurons - PubMed. (URL: [Link])

-

Intracellular calcium imaging for agonist screening Biophysics Reports. (URL: [Link])

-

Synthesis and muscarinic cholinergic receptor affinities of 3-quinuclidinyl alpha-(alkoxyalkyl) - PubMed. (URL: [Link])

-

A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC. (URL: [Link])

- EP0354301A2 - Process for the preparation of quinuclidine-3-methanol - Google P

-

Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed. (URL: [Link])

-

quinuclidin-3-yl-(4-fluorophenethyl)(phenyl) carbamate: High affinity, but low subtype selectivity for human M1 – M5 muscarinic acetylcholine receptors - PMC. (URL: [Link])

-

Synaptic Components, Function and Modulation Characterized by GCaMP6f Ca2+ Imaging in Mouse Cholinergic Myenteric Ganglion Neurons - Frontiers. (URL: [Link])

-

High-affinity binding of [3H]acetylcholine to muscarinic cholinergic receptors - PubMed. (URL: [Link])

-

Reduced high-affinity agonist binding at the M(1) muscarinic receptor in Alzheimer's disease brain: differential sensitivity to agonists and divalent cations - PubMed. (URL: [Link])

-

Phencyclidine-like in vivo effects of methoxetamine in mice and rats - PubMed - NIH. (URL: [Link])

-

Cholinergic Drugs – How Do They Work? | Lippincott NursingCenter. (URL: [Link])

-

Determinants of agonist binding affinity on neuronal nicotinic receptor beta subunits - PubMed. (URL: [Link])

-

Cholinergic activity regulates muscarinic receptors in central nervous system cultures - PubMed. (URL: [Link])

-

33208967.pdf - The University of Liverpool Repository. (URL: [Link])

-

Cholinergic Medications - StatPearls - NCBI Bookshelf - NIH. (URL: [Link])

-

Cholinergic Drugs: Mechanisms and Clinical Applications - Medi Study Go. (URL: [Link])

-

Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-) - PubMed. (URL: [Link])

-

Affinity of Nicotinoids to a Model Nicotinic Acetylcholine Receptor (nAChR) Binding Pocket in the Human Brain - OSTI.gov. (URL: [Link])

-

AT-1001: A High Affinity and Selective α3β4 Nicotinic Acetylcholine Receptor Antagonist Blocks Nicotine Self-Administration in Rats - PubMed Central. (URL: [Link])

-

Acetylcholinesterase Inhibitors and Drugs Acting on Muscarinic Receptors- Potential Crosstalk of Cholinergic Mechanisms During Pharmacological Treatment - PubMed Central. (URL: [Link])

-

Cholinergic Drugs - Pharmacology, Animation - YouTube. (URL: [Link])

-

Pharmacologic characterization and functional role of muscarinic autoreceptors in the rabbit striatum - PubMed. (URL: [Link])

-

Neurology | Cholinergic Receptors - YouTube. (URL: [Link])

-

Autonomic Pharmacology | Cholinergic Agonists - YouTube. (URL: [Link])

-

Pharmaco-toxicological effects of the novel third-generation fluorinate synthetic cannabinoids, 5F-ADBINACA, AB-FUBINACA, and STS-135 in mice. In vitro and in vivo studies - PubMed. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. US4925942A - Preparation of quinuclidine-3-methanol - Google Patents [patents.google.com]

- 3. EP0354301A2 - Process for the preparation of quinuclidine-3-methanol - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Affinity profiles of various muscarinic antagonists for cloned human muscarinic acetylcholine receptor (mAChR) subtypes and mAChRs in rat heart and submandibular gland - PubMed [pubmed.ncbi.nlm.nih.gov]